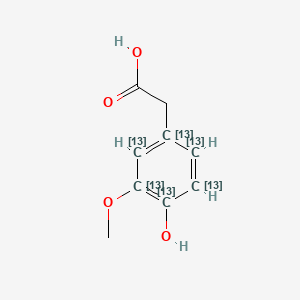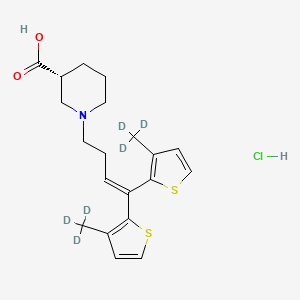
4-Methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methylquinoline-3-carboxylic acid” is a derivative of quinoline, a heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of numerous studies. For instance, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C11H9NO2, and the molecular weight is 203.2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 231-233°C . It is a powder at room temperature .
科学的研究の応用
Synthesis and Derivative Formation : The compound has been used in the synthesis of various quinoline derivatives. For instance, a study synthesized quinoline-4-carboxylic acid and its derivatives through a multi-step process involving reactions such as the Skraup reaction and hydrolysis (Brasyunas et al., 1988).
Flavour Ingredient and Toxicological Evaluation : A derivative, 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, was evaluated for its safety as a flavor ingredient in food and beverage applications. This evaluation included studies on mutagenicity, toxicity, and pharmacokinetics (Arthur et al., 2015).
Pharmaceutical Applications : Substituted isoquinolines, which are structurally similar to 4-Methylquinoline-3-carboxylic acid, have shown potential as drug candidates, particularly as prolylhydroxylase inhibitors. This application was highlighted in a mass spectrometric study focusing on bisubstituted isoquinolines (Thevis et al., 2008).
Antibacterial and Antifungal Agents : Certain derivatives of quinoline carboxylic acids have been synthesized and tested as nalidixic acid analogs for their antibacterial activities. However, the activities were found to be very weak (Stefancich et al., 1987).
Photoluminescence and Semiconductor Properties : A study on a zinc complex containing 3-hydroxy-2-methylquinoline-4-carboxylic acid revealed interesting photoluminescent properties, showing potential applications in materials science (Yi et al., 2019).
Supramolecular Chemistry : The noncovalent interactions between 2-methylquinoline (structurally related to this compound) and various carboxylic acids have been studied, leading to increased understanding of their role in supramolecular chemistry (Gao et al., 2014).
Safety and Hazards
将来の方向性
Quinoline and its derivatives, including “4-Methylquinoline-3-carboxylic acid”, have potential for industrial and medicinal applications . Future research may focus on developing new effective chemotropic agents, designing, synthesizing, and evaluating their antibacterial and antioxidant activities .
作用機序
Target of Action
It’s worth noting that quinoline derivatives have been found to target dihydroorotate dehydrogenase (dhodh), a mitochondrial enzyme involved in the de novo synthesis of pyrimidines .
Mode of Action
For instance, brequinar, a quinoline derivative, inhibits DHODH, thereby disrupting pyrimidine synthesis .
Biochemical Pathways
Quinoline derivatives are known to affect the pyrimidine synthesis pathway by inhibiting dhodh .
Result of Action
The inhibition of dhodh by quinoline derivatives can lead to a decrease in pyrimidine synthesis, affecting various cellular processes such as dna replication .
特性
IUPAC Name |
4-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUSXQGMZHRAPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717233 |
Source


|
| Record name | 4-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103907-10-4 |
Source


|
| Record name | 4-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)


![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)


![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
